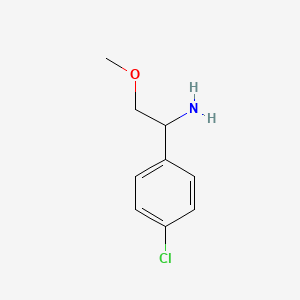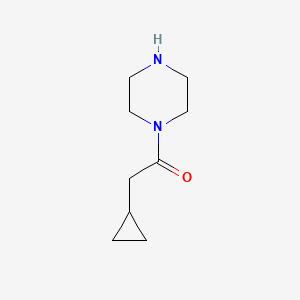
2-Morpholin-4-yl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid
Vue d'ensemble
Description
“2-Morpholin-4-yl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid” is a chemical compound with the molecular formula C10H10F3N3O3 and a molecular weight of 277.2 . It is a derivative of pyrimidine, a nitrogen-containing heterocycle .
Molecular Structure Analysis
The molecular structure of “2-Morpholin-4-yl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid” includes a pyrimidine ring, a morpholine ring, and a trifluoromethyl group . The exact structural details are not provided in the retrieved sources.Chemical Reactions Analysis
The chemical reactions involving “2-Morpholin-4-yl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid” are not specified in the retrieved sources. Pyrimidine derivatives are known to participate in a variety of chemical reactions, but specific reactions for this compound are not mentioned .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Morpholin-4-yl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid” are not fully detailed in the retrieved sources. It is known that the compound has a molecular weight of 277.2 , but other properties such as melting point, boiling point, and density are not specified .Applications De Recherche Scientifique
Pharmaceutical Drug Development
The trifluoromethyl group in this compound is significant in pharmaceutical chemistry due to its ability to enhance the biological activity and metabolic stability of potential drug candidates . The presence of the morpholino group can also contribute to the solubility and pharmacokinetic properties of the drugs. This compound could be used as an intermediate in the synthesis of novel drugs targeting various diseases.
Mécanisme D'action
The mechanism of action of “2-Morpholin-4-yl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid” is not specified in the retrieved sources. Pyrimidine derivatives are widely used in medicinal chemistry, but the specific biological activities and mechanisms of action for this compound are not mentioned .
Orientations Futures
Propriétés
IUPAC Name |
2-morpholin-4-yl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3O3/c11-10(12,13)7-6(8(17)18)5-14-9(15-7)16-1-3-19-4-2-16/h5H,1-4H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWOWAMUXJGBCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C(=N2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1427903.png)


![N-[(4-bromothiophen-2-yl)methyl]-N-methylcyclopropanamine](/img/structure/B1427908.png)



![5-[1-(3-Chlorophenoxy)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1427916.png)
![6-{Methyl[(pyridin-2-yl)methyl]amino}pyridine-2-carboxylic acid](/img/structure/B1427917.png)

![[4-Methyl-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1427920.png)

![(6-Methoxybenzo[d][1,3]dioxol-5-yl)methanamine](/img/structure/B1427923.png)